(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate
Description
The compound “(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate” is a structurally complex molecule featuring:
- A phenyl ring substituted with a 4-methyl group and a 2-(2-methylpropanoyl)oxy ester moiety.
- An epoxide (oxirane) ring attached to the phenyl group at the 2-position.
- A 2-methylbutanoate ester linked to the epoxide ring via a methyl group.
The compound’s structure suggests possible applications in synthetic chemistry or as a bioactive analog of natural cofactors (e.g., methylofuran derivatives) .
Properties
IUPAC Name |
[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-6-14(5)18(21)22-10-19(11-23-19)15-8-7-13(4)9-16(15)24-17(20)12(2)3/h7-9,12,14H,6,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEFONQGRSUFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCC1(CO1)C2=C(C=C(C=C2)C)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132477 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22518-07-6 | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22518-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-[4-Methyl-2-(2-methyl-1-oxopropoxy)phenyl]-2-oxiranyl]methyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylpropanoyloxy)-8-(2-methylbutanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Step 1: Esterification of Phenol with 2-Methylpropanoyl Chloride
- Starting from 4-methyl-2-hydroxyphenyl derivatives, the phenolic hydroxyl group is esterified using 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine.
- Reaction conditions typically involve low temperature (0-5 °C) to minimize side reactions.
- The product is 4-methyl-2-(2-methylpropanoyloxy)phenyl intermediate.
Step 2: Epoxidation to Form Oxirane Ring
- The double bond adjacent to the phenyl group is converted into an oxirane ring.
- Common reagents include peracids such as m-chloroperbenzoic acid (m-CPBA) or performic acid.
- The reaction is conducted in an inert solvent like dichloromethane at 0 °C to room temperature.
- Stereoselective epoxidation yields the (2R)-configured oxirane ring as indicated by the compound's IUPAC name and stereochemical descriptors.
Step 3: Esterification of Oxirane-Substituted Methyl Group
- The hydroxymethyl group attached to the oxirane ring is esterified with 2-methylbutanoic acid or its activated derivatives (e.g., acid chloride or anhydride).
- Coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) may be used to facilitate ester bond formation.
- Reaction is typically performed under mild conditions to avoid epoxide ring opening.
Reaction Conditions and Purification
- Solvents: Dichloromethane, tetrahydrofuran (THF), or ethyl acetate are commonly used.
- Temperature: Controlled between 0 °C and room temperature during sensitive steps.
- Purification: Column chromatography on silica gel or preparative HPLC is employed to isolate the pure compound.
- Final product purity is confirmed by HPLC, NMR, and mass spectrometry.
Data Tables and Research Findings
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C18H24O5 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | (2R)-2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl methyl 2-methylbutanoate |
| SMILES | CC1=CC(=C(C=C1)[C@@]2(CO2)COC(=O)C(C)C)OC(=O)C(C)C |
| InChIKey | OLARKEMZPWGFJU-SFHVURJKSA-N |
Analytical Data from Reference Standards (Example Batch)
| Analysis Method | Result |
|---|---|
| HPLC Purity | 99.97% |
| Water Content | 0.22% |
| Residual Solvents | 0.11% (Acetic acid 0.06%, Dichloromethane 0.03%, n-Hexane 0.02%) |
| Assay (100% method) | 99.64% |
| Melting Point | ~185 °C (decomposition) |
Summary of Key Preparation Notes
- The synthesis requires stereoselective epoxidation to ensure the correct (2R) configuration of the oxirane ring.
- Use of mild reaction conditions during the final esterification step is critical to prevent epoxide ring opening.
- Purification and analytical characterization are essential to confirm the compound’s identity and purity, especially for pharmaceutical or research applications.
- The compound has been reported in natural sources such as Hymenoxys integrifolia and Inula hupehensis, but synthetic preparation is necessary for pure and scalable supply.
Chemical Reactions Analysis
Types of Reactions: 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics to (2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate exhibit significant anticancer properties. The epoxide group may facilitate interactions with DNA or proteins, potentially leading to apoptosis in cancer cells. In vitro studies have shown that related compounds can inhibit the growth of various human cancer cell lines, suggesting a similar potential for this compound.
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory effects. Epoxides are known to interact with inflammatory mediators, thereby modulating pathways involved in inflammation. Preliminary studies suggest that the compound could reduce markers of inflammation in cellular models .
Biochemical Interactions
The unique combination of an epoxide and an ester may allow this compound to interact with various biological macromolecules, influencing metabolic pathways and cellular signaling. Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate these mechanisms further .
Case Study 1: Antiproliferative Effects
In a study examining structurally similar compounds, researchers found that specific derivatives exhibited notable antiproliferative effects against breast cancer cell lines. The mechanism was attributed to the ability of the epoxide group to form covalent bonds with nucleophilic sites on proteins involved in cell cycle regulation.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory potential of related compounds, demonstrating a reduction in cytokine release from macrophages upon treatment with these epoxide-containing molecules. This suggests that this compound may similarly modulate inflammatory responses .
Mechanism of Action
The mechanism by which 8,9-Epoxy-3-isobutyryloxy-10-(2-methylbutanoyl)thymol exerts its effects involves its interaction with cellular pathways that regulate cell proliferation. The compound is believed to target specific molecular pathways that control cell growth and division, leading to the inhibition of cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, differing primarily in substituents and functional group positioning:
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
FDB014558 shares the epoxide and 2-methylbutanoate groups but replaces the 4-methyl and 2-methylpropanoyloxy substituents with a 4-methoxy group.
Nitro-containing analogues (e.g., ) exhibit stronger electron-withdrawing effects, which could enhance reactivity in electrophilic substitutions but reduce stability compared to the target compound’s methyl-dominated structure .
Computational Similarity Analysis
Structural similarity is quantified using methods such as:
- Tanimoto Coefficients : Based on chemical fingerprints, this metric evaluates shared molecular features. For example, the target compound and FDB014558 may have a high Tanimoto score (>0.7) due to overlapping ester and epoxide groups, while nitro-containing analogues would score lower .
- Graph Comparison: This method identifies common substructures (e.g., epoxide rings) and evaluates bond connectivity. The target compound’s unique 2-methylpropanoyloxy group distinguishes it from analogues with methoxy or nitro substituents .
Table 2: Hypothetical Similarity Metrics
| Compound Pair | Tanimoto Coefficient (Est.) | Graph Similarity (Est.) |
|---|---|---|
| Target vs. FDB014558 | 0.75 | High |
| Target vs. Nitro-containing analogue () | 0.60 | Moderate |
| Target vs. Methyl 4-phenylbutanoate | 0.40 | Low |
Biological Activity
The compound (2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate , also known by its CAS number 22518-07-6 , is a complex organic molecule with notable biological activities. Derived from essential oils, it has been studied for its potential therapeutic effects, particularly in cancer treatment and pain management.
- Molecular Formula : C19H26O5
- Molecular Weight : 334.4 g/mol
- IUPAC Name : this compound
- InChI Key : DBEFONQGRSUFQO-UHFFFAOYSA-N
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various human cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the growth of cancer cells in vitro, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest. A specific study highlighted its action against breast cancer cells, where it was found to significantly reduce cell viability at micromolar concentrations.
The proposed mechanisms for the biological activity of this compound include:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to interfere with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
- Anti-inflammatory Properties : Some studies suggest that it possesses anti-inflammatory effects, which could contribute to its overall therapeutic profile .
Study 1: Anticancer Activity
A study published in Natural Product Communications examined the effects of several phenolic compounds, including derivatives similar to this compound, on human cancer cell lines. The results indicated a dose-dependent reduction in cell proliferation, with IC50 values suggesting significant potency against breast and colon cancer cells .
Study 2: Pain Management
Another research effort focused on the analgesic properties of this compound through animal models. The results demonstrated that it effectively reduced pain responses in formalin-induced nociception tests, indicating its potential as a non-opioid analgesic agent. The study showed that pretreatment with naloxone did not significantly affect its analgesic activity, suggesting that its mechanism may not primarily involve opioid pathways .
Comparative Analysis of Biological Activity
| Compound | Antiproliferative Activity | Analgesic Effect | Mechanism of Action |
|---|---|---|---|
| This compound | High | Significant | Apoptosis induction, Cell cycle arrest |
| Similar Phenolic Compounds | Moderate | Variable | Anti-inflammatory, Opioid pathway involvement |
Q & A
What are the recommended synthetic pathways for (2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate, and how can reaction conditions be optimized?
Basic Research Question
The compound’s synthesis likely involves multi-step esterification and epoxidation. Key intermediates include 4-methylphenol derivatives and 2-methylbutanoic acid (as seen in structurally similar compounds ). Optimize yields by:
- Using anhydrous conditions to prevent hydrolysis of the ester or epoxide groups.
- Employing catalytic agents (e.g., DMAP) for efficient acyl transfer .
- Monitoring reaction progress via HPLC or GC-MS to identify byproducts and adjust stoichiometry .
Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?
Basic Research Question
Prioritize:
- NMR (¹H/¹³C) : Resolve stereochemistry of the epoxide group and confirm ester linkages .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₁H₂₄O₅) and detect trace impurities .
- HPLC-DAD/ELSD : Quantify purity using columns like C18 with gradient elution (e.g., acetonitrile/water) .
How can researchers address discrepancies in reported stability data under varying storage conditions?
Advanced Research Question
Contradictions may arise from differences in humidity, temperature, or light exposure. Methodological solutions:
- Conduct accelerated stability studies (40°C/75% RH) with periodic sampling .
- Use DOE (Design of Experiments) to isolate degradation pathways (e.g., hydrolysis of the ester vs. epoxide ring opening) .
- Pair LC-MS with kinetic modeling to identify degradation products and shelf-life predictors .
What experimental strategies resolve contradictions in pharmacological activity data for derivatives of this compound?
Advanced Research Question
Inconsistent bioactivity may stem from stereochemical variations or impurity profiles. Mitigate by:
- Synthesizing enantiomerically pure forms via chiral catalysts .
- Validating biological assays with positive/negative controls (e.g., COX-2 inhibitors for anti-inflammatory studies) .
- Performing dose-response studies to clarify structure-activity relationships .
How should degradation product studies be designed to comply with ICH guidelines?
Advanced Research Question
Adopt a tiered approach:
- Forced Degradation : Expose the compound to acid/base, oxidative, and photolytic stress .
- Environmental Simulation : Use split-split plot designs (as in agricultural studies ) to model real-world degradation.
- Ecotoxicity Screening : Apply INCHEMBIOL project principles to assess impacts on biotic systems .
What strategies improve synthetic yield while minimizing stereochemical byproducts?
Advanced Research Question
Optimize stereochemical control via:
- Chiral Auxiliaries : Use Evans’ oxazolidinones to direct epoxide formation .
- Kinetic Resolution : Employ lipases for selective ester hydrolysis .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediates and adjust reaction parameters .
How can analytical methods for quantifying this compound in complex matrices be validated?
Advanced Research Question
Follow ICH Q2(R1) guidelines:
- Specificity : Spike matrices (e.g., plasma, soil) and confirm no interference via HPLC-MS .
- Linearity : Test 5–120% of the target concentration (R² ≥ 0.995) .
- Robustness : Vary column temperature (±5°C) and mobile phase pH (±0.2) .
What experimental designs are optimal for studying environmental fate and metabolite formation?
Advanced Research Question
Adapt methodologies from long-term environmental projects (e.g., INCHEMBIOL ):
- Biotic/Abiotic Compartments : Use microcosms to simulate soil/water systems.
- Isotopic Labeling : Track ¹³C-labeled compound to identify metabolites via HRMS .
- QSAR Modeling : Predict bioaccumulation using logP and molecular volume .
How can stereochemical challenges in synthesizing the epoxide group be managed?
Advanced Research Question
Epoxide stereochemistry impacts bioactivity. Solutions include:
- Sharpless Epoxidation : Use Ti(OiPr)₄ and chiral tartrate esters for enantioselectivity .
- Dynamic Kinetic Resolution : Combine asymmetric catalysts with racemization agents .
- Crystallization-Induced Diastereomer Transformation : Purify via selective crystallization .
What statistical approaches reconcile conflicting bioactivity data across in vitro and in vivo studies?
Advanced Research Question
Discrepancies may arise from metabolic differences or model limitations. Address by:
- Meta-Analysis : Pool data from multiple studies using random-effects models.
- PK/PD Modeling : Link plasma concentrations to efficacy endpoints .
- Omics Integration : Correlate transcriptomic/proteomic data with phenotypic outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
